Cas no 1806988-20-4 (3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde)

3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde
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- インチ: 1S/C7H3F3N2O3/c8-5(9)4-1-3(2-13)6(10)11-7(4)12(14)15/h1-2,5H
- InChIKey: RYIMIJNVMOGBQQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C([N+](=O)[O-])=NC(=C(C=O)C=1)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 258
- トポロジー分子極性表面積: 75.8
- 疎水性パラメータ計算基準値(XlogP): 1.5
3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029032646-500mg |
3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde |
1806988-20-4 | 95% | 500mg |
$1,802.95 | 2022-03-31 | |
Alichem | A029032646-250mg |
3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde |
1806988-20-4 | 95% | 250mg |
$1,048.60 | 2022-03-31 | |
Alichem | A029032646-1g |
3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde |
1806988-20-4 | 95% | 1g |
$3,068.70 | 2022-03-31 |
3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehydeに関する追加情報
Research Briefing on 3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde (CAS: 1806988-20-4)
3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde (CAS: 1806988-20-4) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This compound, characterized by its difluoromethyl and nitro functional groups, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have explored its utility in the development of novel agrochemicals and pharmaceuticals, particularly in the context of enzyme inhibition and targeted drug design.
One of the key areas of research involving 3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde is its role as a precursor in the synthesis of fungicides. The compound's ability to act as a building block for heterocyclic compounds with antifungal properties has been demonstrated in several studies. For instance, a 2023 study published in the Journal of Agricultural and Food Chemistry highlighted its use in the development of next-generation fungicides targeting plant pathogens. The study reported that derivatives of this compound exhibited potent inhibitory activity against Fusarium graminearum, a major agricultural pest.
In addition to its agrochemical applications, 3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde has shown promise in medicinal chemistry. A recent publication in Bioorganic & Medicinal Chemistry Letters (2024) described its incorporation into small-molecule inhibitors of protein kinases. The researchers utilized the compound's electrophilic aldehyde group to facilitate covalent binding with cysteine residues in the kinase active site, resulting in highly selective inhibitors. This approach has potential implications for the treatment of cancers and inflammatory diseases.
The synthetic pathways for 3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde have also been a focus of recent investigations. A 2023 study in Organic Process Research & Development detailed an optimized, scalable synthesis route that improves yield and reduces environmental impact. The authors employed a combination of fluorination and nitration reactions, followed by selective oxidation, to achieve high purity and efficiency. This advancement is expected to facilitate broader industrial adoption of the compound.
Despite its promising applications, challenges remain in the handling and stability of 3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde. Due to its reactive aldehyde group and nitro functionality, the compound requires careful storage and handling under inert conditions. Recent research has addressed these issues by developing stabilized formulations and protective group strategies, as reported in a 2024 Chemical Communications article.
In conclusion, 3-(Difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxaldehyde (CAS: 1806988-20-4) represents a valuable chemical entity with diverse applications in agrochemical and pharmaceutical research. Ongoing studies continue to uncover new synthetic methodologies and biological activities, positioning this compound as a key player in the development of next-generation therapeutics and crop protection agents. Future research directions may include exploration of its enantioselective synthesis and further elucidation of its mechanism of action in biological systems.
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